Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate
CAS No.: 106816-08-4
Cat. No.: VC21322870
Molecular Formula: C10H8F2O3
Molecular Weight: 214.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106816-08-4 |
|---|---|
| Molecular Formula | C10H8F2O3 |
| Molecular Weight | 214.16 g/mol |
| IUPAC Name | methyl 3-(2,6-difluorophenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C10H8F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3 |
| Standard InChI Key | BIFNAGMKPWDGAL-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(=O)C1=C(C=CC=C1F)F |
| Canonical SMILES | COC(=O)CC(=O)C1=C(C=CC=C1F)F |
Introduction
Methyl 3-(2,6-difluorophenyl)-3-oxopropionate is an organic compound with the CAS number 106816-08-4. It is classified as an ester, featuring a propanoate backbone with a 2,6-difluorophenyl group attached to the carbon chain. This compound is of interest in research due to its unique chemical properties and potential biological activities.
Synthesis and Applications
The synthesis of Methyl 3-(2,6-difluorophenyl)-3-oxopropionate typically involves organic chemistry techniques such as condensation reactions or the use of specific catalysts to facilitate the formation of the ester linkage. This compound is useful in various fields, including medicinal chemistry, due to its potential interactions with biological targets.
Biological Activities
Research on compounds with similar structures suggests potential antimicrobial effects, making them candidates for further study in pharmaceutical applications. The difluorophenyl group enhances hydrophobic interactions while allowing for hydrogen bonding through the ester group, which is crucial in determining bioavailability and therapeutic potential.
Comparison with Analogues
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate | Difluorophenyl at positions 2 and 6 | Specific fluorine positioning influences reactivity and biological interactions |
| Methyl 3-(2,4-Difluorophenyl)-3-oxopropionate | Difluorophenyl at positions 2 and 4 | Different fluorine substitution pattern |
| Methyl 3-(3,4-Difluorophenyl)-2-oxopropanoate | Fluorine substitutions at positions 3 and 4 | Variations in reactivity due to substitution |
| Methyl 3-(4-Fluorophenyl)-2-oxopropanoate | Single fluorine substitution | Less complex interaction profile |
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